2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a heterocyclic compound that features a triazolopyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning, preventing replication and transcription, which in turn can lead to cell death .
Biochemical Pathways
DNA replication and transcription . By intercalating with DNA, the compound can disrupt these processes, leading to cell death .
Pharmacokinetics
The compound’s ability to intercalate with dna suggests it is able to reach and interact with its target within cells .
Result of Action
The compound’s intercalation with DNA can lead to disruption of normal cellular processes, such as DNA replication and transcription. This can result in cell death , particularly in rapidly dividing cells such as cancer cells . This makes the compound potentially useful as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate in water .
Industrial Production Methods
the use of microwave-mediated, catalyst-free synthesis methods has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as Raney nickel. Reaction conditions typically involve mild temperatures and aqueous or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyrimidine derivatives .
Scientific Research Applications
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to intercalate DNA.
Materials Science: It can be used in the development of new materials with specific electronic properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have applications in medicinal chemistry.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also intercalate DNA and have been studied for their anticancer properties.
Uniqueness
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJVDAICBLOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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